An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies for 4-bromo-1H-indazol-3-amine
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies for 4-bromo-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 4-bromo-1H-indazol-3-amine is limited in publicly available literature. This guide provides a comprehensive overview based on data from closely related structural analogs, established chemical principles, and predictive models. All data for compounds other than the specific title compound are clearly indicated.
Executive Summary
4-bromo-1H-indazol-3-amine is a halogenated heterocyclic compound belonging to the 3-aminoindazole class of molecules. This structural motif is of significant interest in medicinal chemistry, serving as a key building block in the development of various therapeutic agents. The 3-aminoindazole scaffold is recognized as a "privileged" structure, known for its ability to act as a hinge-binding fragment in the ATP-binding pocket of various kinases, leading to their inhibition. Furthermore, derivatives of this scaffold have shown promise as potent antiviral agents. This document provides a detailed summary of the known and predicted chemical properties of 4-bromo-1H-indazol-3-amine, a plausible synthetic route, and its relevance within the context of drug discovery and development.
Core Chemical and Physical Properties
The fundamental chemical and physical properties of 4-bromo-1H-indazol-3-amine are summarized below. Due to the scarcity of direct experimental data, some values are based on closely related analogs or computational predictions.
| Property | Data | Source/Notes |
| Molecular Formula | C₇H₆BrN₃ | Calculated |
| Molecular Weight | 212.05 g/mol | Calculated.[1] |
| CAS Number | Not assigned | A specific CAS number for this isomer was not found in the searched databases. |
| Appearance | Predicted to be a solid at room temperature. | Based on the properties of similar compounds like 4-Bromo-1H-indazole, which is a solid.[2] |
| Melting Point | 160-165 °C (for 4-Bromo-1H-indazole) | Experimental data for the title compound is unavailable. This value is for the related compound lacking the 3-amino group.[2] |
| Boiling Point | ~453.4 ± 40.0 °C (Predicted for 7-bromo-4-chloro-1H-indazol-3-amine) | Predicted value for a structurally related compound. |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol. | Based on the general solubility of heterocyclic amines. The amine group suggests potential solubility in acidic aqueous solutions through salt formation. |
| pKa | Basic, due to the presence of the 3-amino group. | Predicted based on the properties of the amino group on an aromatic scaffold. The pKa of the related 7-bromo-4-chloro-1H-indazol-3-amine is predicted to be ~11.54.[3] |
Spectral Data Analysis
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the NH protons of the indazole ring and the amino group. The aromatic region should display three signals corresponding to the protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the positions of the bromine atom and the fused pyrazole ring. The NH and NH₂ protons are expected to appear as broad singlets and would be exchangeable with D₂O.[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should exhibit seven signals corresponding to the seven carbon atoms in the indazole ring system. The carbon atom attached to the bromine (C4) would be expected to appear at a chemical shift of approximately 100-115 ppm.
IR Spectroscopy
The infrared spectrum of 4-bromo-1H-indazol-3-amine is predicted to show characteristic absorption bands.[4]
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N-H Stretching: As a primary amine, two bands are expected in the 3300-3500 cm⁻¹ region for the asymmetric and symmetric N-H stretches of the amino group. An additional broader band for the indazole N-H stretch is also anticipated in this region.
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N-H Bending: A characteristic N-H bending (scissoring) vibration for the primary amine is expected around 1580-1650 cm⁻¹.
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C-N Stretching: Aromatic C-N stretching vibrations are typically observed in the 1250-1335 cm⁻¹ range.
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Aromatic C=C Stretching: Multiple bands are expected in the 1450-1600 cm⁻¹ region.
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C-Br Stretching: A weak absorption is expected in the 600-800 cm⁻¹ region.
Mass Spectrometry
In a mass spectrum, the molecular ion peak (M⁺) for 4-bromo-1H-indazol-3-amine would be observed at m/z 211 and 213 with an approximate 1:1 intensity ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom. The exact mass would be approximately 210.9745 u.[1][5]
Experimental Protocols: Synthesis of 3-Aminoindazoles
A common and effective method for the synthesis of 3-aminoindazoles involves the cyclization of a 2-halobenzonitrile with hydrazine. A plausible synthetic route for 4-bromo-1H-indazol-3-amine would start from 2-fluoro-3-bromobenzonitrile.
Proposed Synthesis of 4-bromo-1H-indazol-3-amine
This proposed synthesis is adapted from established procedures for similar 3-aminoindazole derivatives.[6][7][8]
Reaction Scheme:
Materials:
-
2-fluoro-3-bromobenzonitrile
-
Hydrazine hydrate (80% in water)
-
A suitable solvent such as ethanol, n-butanol, or 2-methyltetrahydrofuran (2-MeTHF)
Procedure:
-
To a solution of 2-fluoro-3-bromobenzonitrile in the chosen solvent, add an excess of hydrazine hydrate (typically 3-5 equivalents).
-
Heat the reaction mixture to reflux (temperature will depend on the solvent used) and monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
The following diagram illustrates the logical workflow for this proposed synthesis.
Biological Context and Role in Drug Discovery
The 3-aminoindazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[9] Many kinase inhibitors are designed to compete with ATP for binding to the enzyme's active site. The 3-aminoindazole core is adept at forming key hydrogen bonds with the "hinge" region of the kinase, a critical interaction for potent inhibition.
Derivatives of 3-aminoindazoles have been investigated as inhibitors of a wide range of kinases, including Polo-like kinase 4 (PLK4), which is a target in breast cancer.[10] Additionally, the 3-aminoindazole moiety is a central component of the potent anti-HIV capsid inhibitor, Lenacapavir.[6][7][8]
The following diagram illustrates the general mechanism of how a 3-aminoindazole-based inhibitor can function by binding to the ATP pocket of a protein kinase.
References
- 1. 3-Bromo-1H-indazol-4-amine | C7H6BrN3 | CID 24728194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]
- 3. Buy 7-bromo-4-chloro-1H-indazol-3-amine (EVT-11898489) [evitachem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. PubChemLite - 4-bromo-1h-indazol-6-amine (C7H6BrN3) [pubchemlite.lcsb.uni.lu]
- 6. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

